3-{[4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid
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Overview
Description
The compound “3-{[4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid” is a complex organic molecule that contains several functional groups, including a triazole ring, a thienyl group, and a propanoic acid group . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazole ring, for instance, is a five-membered ring containing two nitrogen atoms and three carbon atoms. The thienyl group is a five-membered ring containing four carbon atoms and a sulfur atom .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the functional groups present. For example, the propanoic acid group could potentially undergo reactions typical of carboxylic acids, such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis Methods and Chemical Properties
- Synthesis and Antioxidant Properties : A study detailed the development of preparative methods for the synthesis of triazole-thioaceto(propano-, butano-, benzo)nitriles and investigated their antioxidant activity. The synthesized compounds exhibited significant antioxidant properties, highlighting their potential in the development of new antioxidant agents (Dovbnya et al., 2022).
- Molecular Engineering for Solar Cell Applications : Research on the engineering of organic sensitizers for solar cell applications demonstrated the synthesis of novel compounds with high incident photon to current conversion efficiency. This underscores the compound's potential in enhancing solar energy conversion technologies (Kim et al., 2006).
Potential Applications
- Water Decontamination : A study on the one-pot synthesis of s-Triazole derivatives explored their application for water decontamination, showing that the synthesized compounds are promising adsorbents for the removal of heavy metal ions and inorganic anions from aqueous solutions (Hozien et al., 2021).
- Antifungal Compound : Research into a novel potential antifungal compound of the 1,2,4-triazole class provided insights into pharmacologically relevant physicochemical properties, including solubility in various solvents and thermodynamic parameters of solubility and transfer processes, suggesting its application in antifungal therapies (Volkova et al., 2020).
Chemical Structure Analysis
- Structural Characterization : Studies involving the synthesis and structural characterization of triazolyl and thiophene derivatives contribute to understanding the molecular structure, which is crucial for the development of chemical entities with specific properties (Shuang-hu, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[[4-(2,3-dimethylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-11-5-3-6-13(12(11)2)20-16(14-7-4-9-23-14)18-19-17(20)24-10-8-15(21)22/h3-7,9H,8,10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGSFDONRCPXRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=NN=C2SCCC(=O)O)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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